1-methyl-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5-nitro-1H-benzimidazole
Overview
Description
1-methyl-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5-nitro-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5-nitro-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The methyl group can be introduced at the 1-position of the benzimidazole ring using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a piperazine derivative containing the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C), or metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-5-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Hydrolysis: Corresponding benzimidazole derivatives with different functional groups.
Scientific Research Applications
1-methyl-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5-nitro-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.
Modulating signaling pathways: Affecting various cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-methyl-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5-nitro-1H-benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which serves as the core structure for many derivatives with diverse biological activities.
Isotonitazene: A benzimidazole derivative with potent opioid analgesic properties.
Indole derivatives: Compounds with similar heterocyclic structures and biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]-5-nitrobenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-16-13-4-3-11(19(20)21)9-12(13)15-14(16)10-17-5-7-18(8-6-17)24(2,22)23/h3-4,9H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLUODMFRLHJEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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